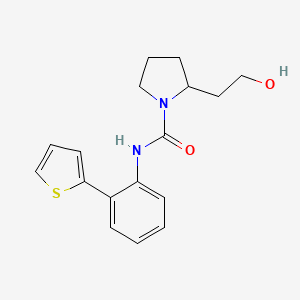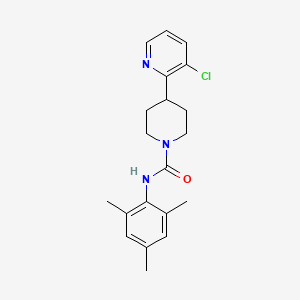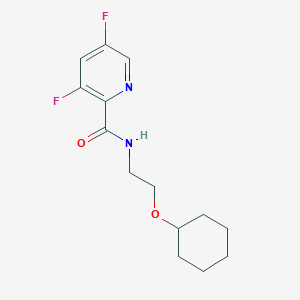![molecular formula C18H26N2O4S B6973142 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6973142.png)
1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea is a complex organic compound characterized by its unique spiro structure and the presence of a methoxyethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea typically involves multiple steps, starting with the preparation of the spiro[34]octane coreCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxyethylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethylsulfonyl group could yield sulfone derivatives, while reduction of the urea moiety could produce amines.
Aplicaciones Científicas De Investigación
1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Indole Derivatives: Share some structural similarities and are known for their biological activities.
Benzene Derivatives: Similar aromatic systems that participate in electrophilic substitution reactions.
Urea Derivatives: Compounds with urea moieties that exhibit diverse chemical reactivity.
Uniqueness: 1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea is unique due to its spiro structure and the presence of both methoxyethylsulfonyl and urea groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(2-methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-12-13-25(22,23)15-6-4-14(5-7-15)19-17(21)20-16-8-11-18(16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHZERBNLBQUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CCC23CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Aminopyrrolidin-1-yl)-[3-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B6973059.png)
![Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B6973065.png)
![2-Methyl-4-[1-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]piperidin-3-yl]pyrimidine](/img/structure/B6973066.png)


![3-methyl-N-[1-(2-methylphenyl)-5-propylpyrazol-4-yl]pyridazine-4-carboxamide](/img/structure/B6973099.png)
![N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973109.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973111.png)
![N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973115.png)


![N-[5-(1-methylimidazol-2-yl)-1H-pyrazol-3-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B6973161.png)
![(3,5-Difluoropyridin-2-yl)-[3-[methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]methanone](/img/structure/B6973165.png)
![3,5-difluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B6973166.png)
